

Glycine Buffer in Protein Refolding: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Glycine sodium salt hydrate

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Introduction to Glycine in Protein Refolding

Glycine, the simplest amino acid, is a versatile and widely utilized reagent in protein refolding protocols. Its small size and zwitterionic nature at physiological pH contribute to its effectiveness as both a stabilizing agent and a buffering component. In the complex process of guiding a denatured protein back to its native, functional conformation, glycine plays a crucial role in preventing aggregation and providing a stable chemical environment. These characteristics make it an invaluable tool for researchers, scientists, and drug development professionals working to produce high yields of active recombinant proteins, often from insoluble inclusion bodies.

The primary challenge in protein refolding is the propensity of unfolded or partially folded polypeptide chains to aggregate, forming non-functional and often irreversible complexes. Glycine mitigates this issue through several mechanisms. It can act as a chemical chaperone, preferentially excluded from the protein surface, which thermodynamically favors the more compact, correctly folded state. Additionally, its presence in the refolding buffer can shield hydrophobic patches on the protein surface, preventing intermolecular interactions that lead to aggregation.

This document provides detailed application notes and experimental protocols for the use of glycine buffer in protein refolding, supported by quantitative data and visual workflows to guide researchers in optimizing their refolding strategies.

Glycine as a Stabilizing Agent and Aggregation Suppressor

Glycine and its derivatives are known to suppress protein aggregation during refolding.^[1] Studies on α -amylases from *Bacillus amyloliquefaciens* (BAA) and *Bacillus licheniformis* (BLA) have demonstrated the concentration-dependent effects of glycine on refolding yields.

At lower concentrations, glycine has been shown to have a moderately positive effect on the refolding of certain proteins. For instance, in the case of BAA, lower concentrations of glycine in the refolding buffer led to an increase in the recovery of active protein. However, this effect is highly dependent on the specific protein and the concentration of glycine used. The same study revealed that glycine concentrations above 0.25 M had an inhibitory effect on the native enzyme activity of both BAA and BLA, despite suppressing aggregation.^{[1][2]} This highlights the critical need for optimization of glycine concentration for each specific protein.

Quantitative Impact of Glycine on α -Amylase Refolding

The following table summarizes the effect of varying glycine concentrations on the refolding yield of *Bacillus amyloliquefaciens* α -amylase (BAA).

Glycine Concentration (M)	Refolding Yield of BAA (%)	Observation
0 (Control)	Baseline	-
Low Concentrations (<0.25 M)	Increased	Moderately positive effect on refolding. ^{[1][2]}
>0.25 M	Decreased	Inhibitory effect on native enzyme activity. ^{[1][2]}

Experimental Protocols

Protocol 1: General Protein Refolding by Dialysis Using a Glycine-Containing Buffer

This protocol describes a general method for refolding a denatured protein from inclusion bodies using a dialysis-based approach with a glycine-containing refolding buffer.

Materials:

- Purified inclusion bodies of the target protein
- Solubilization Buffer: 6 M Guanidine Hydrochloride (GdnHCl), 50 mM Tris-HCl, pH 8.0, 10 mM DTT
- Refolding Buffer: 50 mM Tris-HCl, pH 8.5, 0.5 M L-Arginine, 0.1 M Glycine, 1 mM EDTA, 5 mM reduced glutathione (GSH), 0.5 mM oxidized glutathione (GSSG)
- Dialysis Tubing (appropriate molecular weight cut-off)
- Stir plate and stir bar
- Spectrophotometer or activity assay reagents for protein quantification and characterization

Procedure:

- Solubilization of Inclusion Bodies:
 - Resuspend the purified inclusion body pellet in Solubilization Buffer to a final protein concentration of 10-20 mg/mL.
 - Incubate with gentle agitation at room temperature for 1-2 hours, or until the solution is clear.
 - Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes to remove any remaining insoluble material.
 - Determine the protein concentration of the supernatant.
- Refolding by Step-Wise Dialysis:
 - Transfer the solubilized protein solution to a dialysis bag.
 - Perform a series of dialysis steps against the Refolding Buffer with decreasing concentrations of GdnHCl. For example:

- Step 1: Dialyze against 1 L of Refolding Buffer containing 4 M GdnHCl for 4-6 hours at 4°C.
- Step 2: Dialyze against 1 L of Refolding Buffer containing 2 M GdnHCl for 4-6 hours at 4°C.
- Step 3: Dialyze against 1 L of Refolding Buffer containing 1 M GdnHCl for 4-6 hours at 4°C.
- Step 4: Dialyze against 2 L of Refolding Buffer (without GdnHCl) for 12-16 hours at 4°C, with at least one buffer change.
- Recovery and Analysis of Refolded Protein:
 - Recover the protein solution from the dialysis bag.
 - Centrifuge at high speed to pellet any aggregated protein.
 - Determine the concentration of the soluble, refolded protein.
 - Assess the biological activity of the refolded protein using an appropriate assay.
 - Analyze the purity and folding state of the protein using techniques such as SDS-PAGE, size-exclusion chromatography, and circular dichroism.

Protocol 2: On-Column Refolding of a His-Tagged Protein with a Glycine-Containing Buffer

This protocol outlines a method for on-column refolding of a histidine-tagged protein, which can be more efficient than dialysis for certain proteins.

Materials:

- Solubilized and denatured His-tagged protein in a buffer compatible with Ni-NTA chromatography (e.g., 8 M Urea, 20 mM Tris-HCl, 500 mM NaCl, 5 mM Imidazole, pH 8.0)
- Ni-NTA Agarose resin

- Chromatography column
- Peristaltic pump or FPLC system
- Wash Buffer 1 (Denaturing): 8 M Urea, 20 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, pH 8.0
- Refolding Buffer: 20 mM Tris-HCl, 500 mM NaCl, 0.2 M Glycine, 20 mM Imidazole, pH 7.5
- Wash Buffer 2 (Native): 20 mM Tris-HCl, 500 mM NaCl, 40 mM Imidazole, pH 7.5
- Elution Buffer: 20 mM Tris-HCl, 500 mM NaCl, 250 mM Imidazole, pH 7.5

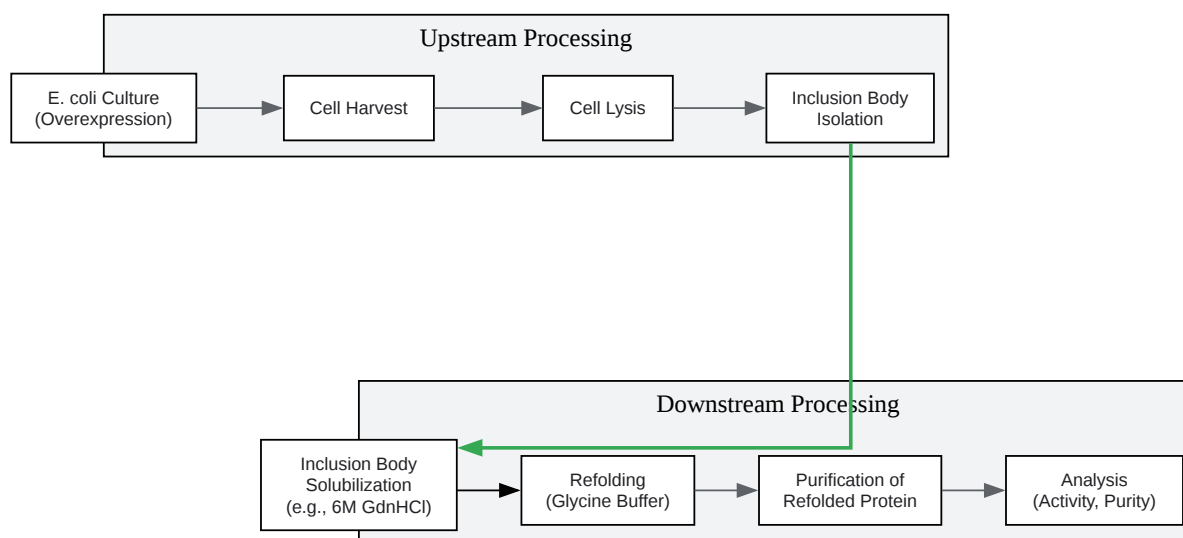
Procedure:

- Column Preparation and Protein Binding:
 - Pack a chromatography column with Ni-NTA agarose and equilibrate with 5-10 column volumes (CV) of Wash Buffer 1.
 - Load the solubilized protein onto the column at a slow flow rate.
 - Wash the column with 10 CV of Wash Buffer 1 to remove unbound proteins.
- On-Column Refolding:
 - Create a linear gradient from 100% Wash Buffer 1 to 100% Refolding Buffer over 10-20 CV. This gradual removal of the denaturant facilitates on-column refolding.
 - Alternatively, perform a step-wise wash with decreasing concentrations of urea in the Refolding Buffer.
 - Wash the column with 5 CV of Refolding Buffer to allow for complete buffer exchange.
- Elution of Refolded Protein:
 - Wash the column with 5 CV of Wash Buffer 2 to remove any weakly bound contaminants.
 - Elute the refolded His-tagged protein with Elution Buffer.

- Collect fractions and monitor the protein elution by measuring absorbance at 280 nm.
- Analysis of Refolded Protein:
 - Pool the fractions containing the refolded protein.
 - Analyze the protein for purity, concentration, and activity as described in Protocol 1.

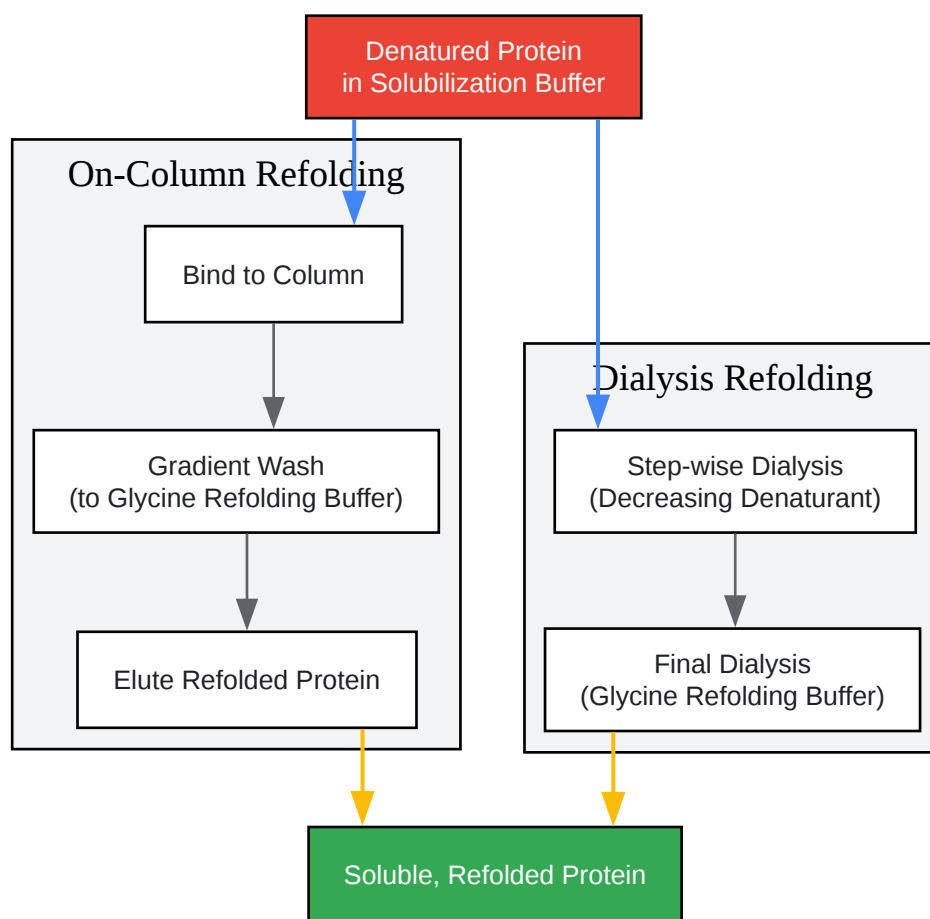
Visualizing the Workflow

The following diagrams illustrate the key stages in protein refolding from inclusion bodies.



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Caption: Workflow for Protein Refolding from Inclusion Bodies.



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Caption: Comparison of Dialysis and On-Column Refolding Methods.

Conclusion

Glycine is a cost-effective and efficient additive for improving the yield of correctly folded proteins from inclusion bodies. Its dual role as a buffer and a stabilizing agent makes it a valuable component in refolding protocols. The optimal concentration of glycine must be determined empirically for each target protein to maximize the recovery of active protein while avoiding potential inhibitory effects at higher concentrations. The protocols and workflows provided in this document serve as a starting point for researchers to develop and optimize their own protein refolding strategies using glycine-based buffer systems. Further characterization of the refolded protein is always recommended to ensure its structural integrity and biological function.

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